2,5,6-Trimethyl-p-benzoquinone]
Description
3,5,6-Trimethyl-p-benzoquinone (CAS: 80809-81-0), also known as docebenone or AA-861, is a substituted p-benzoquinone derivative with methyl groups at positions 3, 5, and 6. It is synthesized via the introduction of a hydroxylated dodecadiynyl side chain at position 2, yielding the bioactive compound AA-861 . This molecule is notable for its role as a selective 5-lipoxygenase (5-LO) inhibitor, making it a critical tool in studying inflammatory pathways . Its synthesis involves coupling 2,3,5-trimethylhydroquinone with a functionalized alkyne chain, followed by oxidation to the quinone form .
Properties
CAS No. |
103196-86-7 |
|---|---|
Molecular Formula |
C25H24O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-[phenyl-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H24O4/c1-12-14(3)24(28)19(16(5)22(12)26)21(18-10-8-7-9-11-18)20-17(6)23(27)13(2)15(4)25(20)29/h7-11,21H,1-6H3 |
InChI Key |
PAZDQUIOSQJSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C2=CC=CC=C2)C3=C(C(=O)C(=C(C3=O)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Dehydrogenation-Oxidation of Cyclohexenone Precursors
Reaction Mechanism and Intermediate Formation
The copper-catalyzed dehydrogenation of TMC proceeds through a radical mechanism initiated by hydrogen halides (HCl, HBr). In the first step, TMC reacts with anhydrous methanol or ethanol containing Cu(I) oxide (0.5–2 mol%) and HCl gas (1–10 equiv) at 40–80°C under air or oxygen. Gas chromatographic analysis (GCA) reveals the sequential formation of 2,3,6-trimethylcyclohex-2-en-1-one (intermediate I) and 2,3,6-trimethylphenol (intermediate II). The hydrogen halide acts as a proton source and stabilizes the copper catalyst, preventing deactivation via oxide formation.
Alkali-Mediated Oxidation to TMQ
After complete dehydrogenation, the reaction mixture is treated with sodium methoxide (NaOCH₃) to adjust the pH to 4.0–4.4, which facilitates the oxidation of intermediate II to TMQ. This step employs tert-butyl hydroperoxide (TBHP) or oxygen as the terminal oxidant. Under optimized conditions (40°C, 7–10 h), TBHP delivers 75–80% yields, while oxygen requires longer durations (12–24 h) for comparable efficiency. The alkali metal alcoholate neutralizes excess HCl, preventing over-halogenation and ensuring regioselective oxidation at the para position.
Table 1: Comparative Performance of Oxidants in TMQ Synthesis
| Oxidant | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| TBHP | 40 | 7–10 | 75–80 | 95 |
| O₂ (atmospheric) | 40–80 | 12–24 | 65–70 | 90 |
| Air | 60–100 | 24–48 | 50–60 | 85 |
Continuous-Flow Microreactor Technologies
Design and Mass Transfer Advantages
Traditional batch reactors struggle with gas-liquid mixing, limiting oxygen availability and prolonging reaction times. The 2025 breakthrough by Jiang et al. introduced a continuous-flow microreactor where high-velocity air (10–20 m/s) drives turbulent flow, achieving a volumetric mass transfer coefficient (kLa) of 0.3–0.5 s⁻¹—10-fold higher than stirred tanks. The reactor’s 1.2 mm diameter channel ensures rapid radial mixing, reducing the oxidation of 2,3,6-trimethylphenol (TMP) to TMQ from 5 h to 78.5 s.
Operational Parameters and Optimization
Key variables include air velocity, catalyst concentration (CuO: 0.1–0.5 mol%), and temperature (25–60°C). At 50°C and 15 m/s air velocity, the system achieves 100% TMP conversion and 89.9% TMQ yield. The microreactor’s modular design allows scalability, with a production capacity of 1.2 kg/h per unit, making it viable for industrial adoption.
Catalyst Systems and Ligand Effects
Copper-Based Catalysts
Cu(I) oxide exhibits superior activity to Cu(II) species due to its ability to cycle between Cu⁺ and Cu²⁺ during redox steps. Halide additives (e.g., NaCl, KBr) enhance stability by forming CuCl₂⁻ complexes, which resist precipitation in alcoholic solvents. Recent studies show that bimetallic Cu-Fe catalysts (1:1 molar ratio) increase turnover frequency (TOF) by 40% compared to Cu alone.
Solvent and pH Optimization
Methanol is preferred over ethanol or propanol due to its lower viscosity and higher oxygen solubility. Maintaining pH 4.0–4.4 via NaOCH₃ addition is critical; deviations below pH 3.0 promote side reactions like chlorination, while pH > 5.0 deactivates the catalyst via hydroxide formation.
Industrial Applications and Process Economics
The global demand for TMQ exceeds 12,000 metric tons annually, driven by its role in vitamin E production. A 2024 techno-economic analysis compared conventional batch vs. microreactor processes:
Table 2: Cost Comparison of TMQ Production Methods
| Parameter | Batch Process | Microreactor Process |
|---|---|---|
| Capital cost ($/ton) | 1,200 | 950 |
| Operating cost ($/ton) | 8,500 | 6,200 |
| Energy consumption (kWh/ton) | 1,800 | 1,100 |
| CO₂ emissions (kg/ton) | 2,400 | 1,500 |
Data sources:
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as metals in aqueous acid or catalytic hydrogenation can be used.
Substitution: Reagents like N-bromosuccinimide can be used for free radical bromination at the benzylic positions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of brominated or other substituted derivatives.
Scientific Research Applications
2,5,6-Trimethyl-p-benzoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamin E.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its antioxidant properties and potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethyl-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor in various biochemical pathways, forming semiquinone radicals and hydroquinone derivatives. These redox properties are crucial for its antioxidant activity and interactions with biological molecules .
Comparison with Similar Compounds
2,3,5-Trimethyl-p-benzoquinone
- Structure : Methyl groups at positions 2, 3, and 3.
- Synthesis: Prepared by oxidizing 2,3,5-trimethylphenol with dipotassium nitrosodisulfonate or via iron(III) chloride-mediated oxidation of 2,3,5-trimethyl-1,4-benzenediamine .
- Applications : Intermediate in organic synthesis. For example, it reacts with sodium acetoacetic ester to form benzofuran derivatives (e.g., 2,4,6,7-tetramethylbenzofuran) .
- Key Differences : Lacks the extended side chain of AA-861, limiting its bioactivity. Its electron-donating methyl groups enhance stability but reduce oxidative potency compared to halogenated analogs.
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Structure: Electron-withdrawing chloro and cyano groups at positions 2,3 and 5,6, respectively.
- Synthesis: Commercial preparation via chlorination and cyanation of p-benzoquinone derivatives .
- Applications : A strong oxidizing agent used in dehydrogenation and aromatization reactions. Its high electron deficiency makes it superior in abstracting hydrides compared to methyl-substituted analogs .
- SCE) compared to 3,5,6-trimethyl-p-benzoquinone (E° ~ +0.5 V), enabling broader synthetic utility .
p-Toluquinone (Methyl-p-benzoquinone)
Data Table: Comparative Properties of p-Benzoquinone Derivatives
Q & A
Q. What are the common synthetic routes for 2,5,6-Trimethyl-p-benzoquinone in laboratory settings?
- Methodological Answer : The compound is typically synthesized via two primary routes: (1) Oxidation of 2,3,5-trimethylphenol using dipotassium nitrosodisulfonate under acidic conditions (KH₂PO₄ buffer) . (2) Oxidation of 2,3,5-trimethyl-1,4-benzenediamine with iron(III) chloride, yielding crystalline products after solvent extraction and purification . Selection between methods depends on precursor availability and desired purity.
Q. How should researchers handle and store 2,5,6-Trimethyl-p-benzoquinone to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Handle with nitrile gloves and fume hoods due to potential respiratory and dermal hazards. Waste disposal should follow institutional guidelines for quinones .
Q. What spectroscopic techniques are used to characterize 2,5,6-Trimethyl-p-benzoquinone?
- Methodological Answer :
- UV-Vis : λmax at 335 nm (log ε 2.50) confirms quinone conjugation .
- IR : Absence of carbonyl absorption near 1700 cm<sup>−1</sup> in reduced derivatives (e.g., hydroquinones) and presence of OH stretches (~3390 cm<sup>−1</sup>) .
- Elemental analysis : Validate empirical formulas (e.g., C10H13O3 for intermediates) .
Advanced Research Questions
Q. How can researchers optimize the catalytic hydrogenation of 2,5,6-Trimethyl-p-benzoquinone to its hydroquinone derivative?
- Methodological Answer : Use 5% Pd/C catalysts in ethanol under H2 (1–3 atm) at 50°C. Monitor reaction progress via TLC. Post-reduction, isolate the hydroquinone via vacuum distillation or crystallization. Yields >90% are achievable with rigorous control of catalyst loading and agitation rates .
Q. What mechanisms explain the formation of dihydrobenzofuran derivatives from 2,5,6-Trimethyl-p-benzoquinone under acidic conditions?
- Methodological Answer : Reduction with Zn/AcOH generates a hydroquinone intermediate (XXXIIa), which undergoes acid-catalyzed cyclization. The mechanism involves hemiketal formation followed by dehydration to yield 2,4,6,7-tetramethyl-5-hydroxybenzofuran (XL). Confirm intermediates via <sup>1</sup>H NMR and X-ray crystallography .
Q. How to address discrepancies in oxidation yields when using different precursors for 2,5,6-Trimethyl-p-benzoquinone synthesis?
- Methodological Answer :
- Compare oxidant strength: Dipotassium nitrosodisulfonate offers higher selectivity for phenolic precursors than FeCl3.
- Optimize solvent polarity (e.g., chloroform for non-aqueous extraction) to minimize side reactions .
- Pre-purify precursors via recrystallization to remove electron-donating substituents that hinder oxidation .
Q. What advanced analytical approaches ensure purity assessment of 2,5,6-Trimethyl-p-benzoquinone in complex mixtures?
- Methodological Answer :
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
- GC-MS : Detect volatile impurities (e.g., methyl ketones) with electron ionization at 70 eV .
- Cross-validation : Combine quantitative NMR (<sup>13</sup>C for carbonyl groups) with X-ray diffraction for crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
